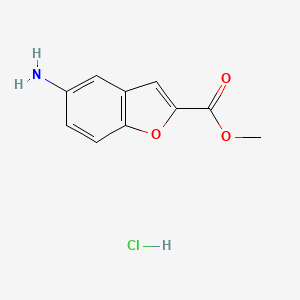
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride
Overview
Description
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₁₀H₉NO₃·HCl and a molecular weight of 227.65 g/mol
Mechanism of Action
Target of Action
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is a benzofuran derivative . Benzofuran derivatives have been demonstrated to be potent inhibitors of various targets such as topoisomerase I, sigma receptors, Pim-1, farnesyl transferase, histamine H3 receptors, and carbonic anhydrase . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets leading to a variety of biological effects .
Biochemical Pathways
Benzofuran derivatives are known to exhibit significant activity in a variety of biochemical pathways, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic pathways .
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Friedel-Crafts Acylation: This method involves the acylation of benzofuran with chloroformate esters in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Hydrolysis: The hydrolysis of esters derived from benzofuran can also be used to obtain the desired compound.
Reduction: Reduction of nitro groups in benzofuran derivatives can lead to the formation of amino derivatives.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to the formation of amino derivatives.
Substitution: Substitution reactions can replace hydrogen atoms in the benzofuran ring with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives of benzofuran.
Reduction: Amino derivatives of benzofuran.
Substitution: Halogenated or alkylated derivatives of benzofuran.
Scientific Research Applications
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties and its ability to inhibit the growth of bacteria and fungi.
Medicine: It has shown promise in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 5-amino-1-benzofuran-2-carboxylate hydrochloride is similar to other benzofuran derivatives, such as:
5-Nitro-1-benzofuran-2-carboxylate hydrochloride
5-Methyl-1-benzofuran-2-carboxylate hydrochloride
5-Hydroxy-1-benzofuran-2-carboxylate hydrochloride
Uniqueness: What sets this compound apart from other similar compounds is its specific functional groups and their potential applications in scientific research and industry. The presence of the amino group and the carboxylate group makes it a versatile compound for various chemical reactions and applications.
Properties
IUPAC Name |
methyl 5-amino-1-benzofuran-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGPHTXDHIIUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


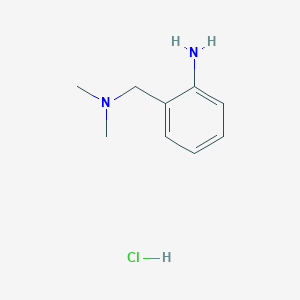
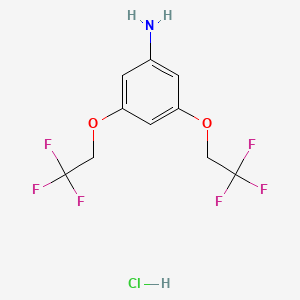
![4-[Ethyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B1519536.png)
![[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1519537.png)
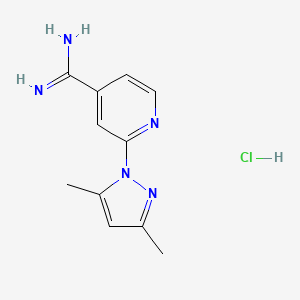
![4-({[(1-Ethylpyrrolidin-2-yl)methyl]amino}methyl)phenol dihydrochloride](/img/structure/B1519540.png)
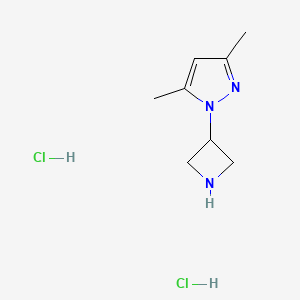
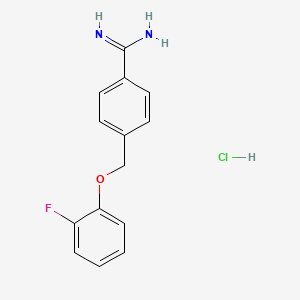

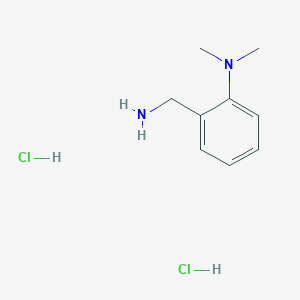
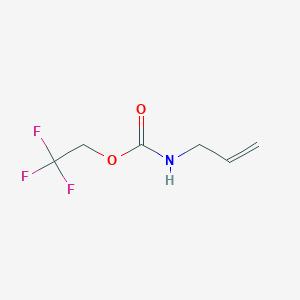
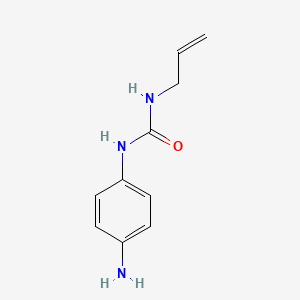
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)
![2,2,2-trifluoroethyl N-[6-(2-methoxyethoxy)pyridin-3-yl]carbamate](/img/structure/B1519554.png)
